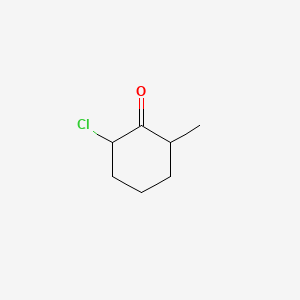

2-Chloro-6-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73193-05-2 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

2-chloro-6-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11ClO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |

InChI Key |

HAIHXZYHTQDIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Chloro-6-methylcyclohexanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Halogenated ketones are pivotal intermediates in organic synthesis, valued for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2] This guide provides an in-depth, scientifically-grounded protocol for the regioselective synthesis of 2-chloro-6-methylcyclohexanone, a specific isomer whose controlled formation requires a nuanced understanding of ketone enolate chemistry. We will move beyond simple halogenation procedures to explain the causal factors governing regioselectivity, detailing a robust, field-proven methodology for synthesizing the target compound with high purity. This document is structured to serve as a practical laboratory guide and a reference for the underlying chemical principles.

Introduction: The Synthetic Challenge of Unsymmetrical Ketone Halogenation

The direct α-halogenation of an unsymmetrical ketone, such as 2-methylcyclohexanone, presents a significant regiochemical challenge. Chlorination can occur at either the C2 (α) or C6 (α') position. Direct treatment with reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under neutral or acidic conditions often leads to a mixture of isomers, with a frequent preference for the thermodynamically more stable, more substituted enol, resulting in halogenation at the C2 position.[3][4]

The synthesis of the less substituted isomer, this compound, necessitates a strategy that kinetically controls the site of reaction. This is achieved by selectively forming the kinetic enolate at the sterically more accessible, less substituted C6 position. This guide details such a procedure, leveraging a strong, non-nucleophilic base at low temperatures followed by trapping with an electrophilic chlorine source.

Mechanistic Rationale: Kinetic vs. Thermodynamic Enolate Control

The key to this synthesis lies in the selective deprotonation of 2-methylcyclohexanone.

-

Thermodynamic Enolate: Formation of the more substituted enolate (at C2) is thermodynamically favored due to the greater stability of the resulting double bond. This pathway is dominant under equilibrating conditions (weaker base, higher temperature).

-

Kinetic Enolate: Deprotonation at the less sterically hindered C6 position is kinetically favored, meaning it occurs faster. To trap this less stable intermediate, the reaction must be performed under non-equilibrating conditions: using a strong, sterically bulky base at a very low temperature.

Our chosen strategy employs Lithium diisopropylamide (LDA) as the base. LDA is strong enough to rapidly and irreversibly deprotonate the ketone, and its steric bulk favors abstraction of the more accessible C6 proton. The reaction is conducted at -78 °C to prevent equilibration to the thermodynamic enolate. The pre-formed kinetic enolate is then quenched with an electrophilic chlorine source, N-chlorosuccinimide (NCS), to yield the desired product.

Reaction Mechanism Diagram

Caption: Mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Diisopropylamine | 101.19 | 2.3 mL | 16.5 | Freshly distilled from CaH₂ |

| Tetrahydrofuran (THF) | - | 80 mL | - | Anhydrous, freshly distilled from Na/benzophenone |

| n-Butyllithium (n-BuLi) | - | 6.0 mL (2.5 M in hexanes) | 15.0 | Titrated solution |

| 2-Methylcyclohexanone | 112.17 | 1.12 g (1.18 mL) | 10.0 | Freshly distilled |

| N-Chlorosuccinimide (NCS) | 133.53 | 2.0 g | 15.0 | Recrystallized from acetic acid |

| Saturated Ammonium Chloride (aq.) | - | 50 mL | - | For quenching |

| Diethyl Ether | - | 150 mL | - | For extraction |

| Brine (Saturated NaCl aq.) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | For drying |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

LDA Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (40 mL) and diisopropylamine (2.3 mL, 16.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flask, prepare a solution of 2-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

-

Chlorination: To the enolate solution, add solid N-chlorosuccinimide (2.0 g, 15.0 mmol) in one portion. Stir the resulting slurry vigorously at -78 °C for 2 hours.

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[3]

Product Characterization

The identity and purity of the synthesized this compound (C₇H₁₁ClO, M.W. 146.61 g/mol ) should be confirmed using standard analytical techniques.[5][6]

-

¹H NMR: Expect characteristic signals for the methine proton adjacent to the chlorine (CH-Cl) and the methine proton adjacent to the methyl group (CH-CH₃).

-

¹³C NMR: The spectrum should show seven distinct carbon signals, including a carbonyl signal (~200-210 ppm) and a signal for the carbon bearing the chlorine atom (~60-70 ppm).[5]

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency, typically around 1715-1735 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146 and an isotope peak (M+2) at m/z = 148 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

Safety and Handling Precautions

This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

-

n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[7]

-

Sulfuryl Chloride (SO₂Cl₂): While not used in this specific kinetic protocol, it is a common reagent for α-chlorination. It is extremely corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases.[8][9][10] Always handle in a fume hood with appropriate PPE, including acid-resistant gloves and face shield.[11][12]

-

N-Chlorosuccinimide (NCS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[9][10] An emergency eyewash and safety shower must be readily accessible.

Conclusion

The successful synthesis of this compound is a practical demonstration of the principles of kinetic versus thermodynamic control in organic chemistry. By carefully selecting a strong, sterically hindered base and maintaining low reaction temperatures, one can selectively generate the less stable kinetic enolate, leading to the desired regiochemical outcome. This methodology provides a reliable route to this valuable synthetic intermediate, opening avenues for its use in the development of more complex molecules in pharmaceutical and materials science.

References

- Wikipedia. α-Halo ketone.

- MDPI. Synthetic Access to Aromatic α-Haloketones.

- Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride.

- ChemEurope.com. Haloketone.

- ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.

- Inchem.org. ICSC 0198 - SULPHURYL CHLORIDE.

- New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride.

- PubChem. This compound.

- Organic Syntheses. 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE.

- Chemical Synthesis Database. This compound.

- Organic Syntheses. 2-CHLOROCYCLOHEXANONE.

- ACS Publications. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.

- Lookchem. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols.

- University of Calgary. Reactions of Enolate Ions and Enols.

- Chemistry Stack Exchange. Oxidative chlorination mechanism (sulfide to sulfonyl chloride).

- PubChem. Cyclohexanone, 2-chloro-2-methyl-.

- Master Organic Chemistry. Reactions and Mechanisms.

- ACS Publications. Sulfinyl and Sulfonyl Chlorides by Chlorination. The Journal of Organic Chemistry.

- Homework.Study.com. How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?.

- NIST WebBook. Cyclohexanone, 2-chloro-.

- Chemistry LibreTexts. 22.6: Reactivity of Enolate Ions.

- ResearchGate. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.

- PubMed. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.

- ACS Publications. Preparation of .alpha.-chloro ketones from enol silyl ethers with sulfuryl chloride fluoride and sulfuryl chloride. The Journal of Organic Chemistry.

- Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.

- Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.

- Unacademy. Nomenclature of Organic Compounds.

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. This compound | C7H11ClO | CID 11073563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. byjus.com [byjus.com]

- 8. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 12. nj.gov [nj.gov]

Preparation of 2-Chloro-6-methylcyclohexanone

< < An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylcyclohexanone is a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and a reactive alpha-chloro ketone moiety, make it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying mechanisms, experimental protocols, and critical considerations for its successful preparation.

Mechanistic Insights into α-Chlorination of Ketones

The synthesis of this compound fundamentally relies on the α-halogenation of a ketone. This reaction can proceed under either acidic or basic conditions, each with distinct mechanistic pathways and regiochemical outcomes.

Acid-Catalyzed α-Chlorination

Under acidic conditions, the chlorination of a ketone, such as 2-methylcyclohexanone, is initiated by the tautomerization of the keto form to its enol form.[1] This process is catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol.[2] The enol then acts as a nucleophile, attacking a molecule of elemental chlorine (Cl₂) or another electrophilic chlorine source.[1] Subsequent deprotonation of the resulting intermediate yields the α-chloro ketone and regenerates the acid catalyst.[2]

A key feature of acid-catalyzed halogenation is that the reaction tends to be self-limiting, favoring the formation of the mono-halogenated product.[3][4] This is because the electron-withdrawing nature of the newly introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[4]

Base-Promoted α-Chlorination

In the presence of a base, the α-halogenation of a ketone proceeds through an enolate intermediate. The base abstracts an α-hydrogen to form a resonance-stabilized enolate anion. This enolate then acts as a potent nucleophile, attacking the electrophilic halogen source.[5]

Unlike the acid-catalyzed reaction, base-promoted halogenation is often difficult to control at the mono-halogenation stage. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens through an inductive effect, making them more susceptible to abstraction by the base.[4] This can lead to the rapid formation of poly-halogenated products.[4]

Synthetic Strategies for this compound

The primary challenge in the synthesis of this compound from 2-methylcyclohexanone is achieving regioselectivity. Direct chlorination can potentially yield a mixture of this compound and 2-chloro-2-methylcyclohexanone.[6] Therefore, synthetic strategies must be employed to favor the formation of the desired 6-chloro isomer.

Direct Chlorination of 2-Methylcyclohexanone

Direct chlorination of 2-methylcyclohexanone with chlorine gas or other chlorinating agents can lead to a mixture of isomers.[6] The regiochemical outcome is influenced by the reaction conditions.

Reaction Scheme:

Sources

A Comprehensive Technical Guide to 2-Chloro-6-methylcyclohexanone

Prepared by a Senior Application Scientist

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of 2-Chloro-6-methylcyclohexanone, covering its chemical identity, synthesis, reactivity, and potential applications, with a focus on the underlying scientific principles and practical methodologies.

Core Identification and Physicochemical Properties

This compound is a halogenated cyclic ketone. The presence of a chlorine atom alpha to the carbonyl group, along with a methyl group on the opposite alpha-carbon, introduces stereochemical complexity and imparts specific reactivity to the molecule. These features make it a valuable intermediate in organic synthesis.

Identifier Lookup:

-

IUPAC Name: 2-chloro-6-methylcyclohexan-1-one[2]

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties of this compound. These values are crucial for planning reactions, purification, and analytical procedures.

| Property | Value | Source |

| Molecular Weight | 146.61 g/mol | [1][2] |

| Exact Mass | 146.0498427 Da | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Canonical SMILES | CC1CCCC(C1=O)Cl | [1] |

| InChI Key | HAIHXZYHTQDIGZ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The primary route to α-haloketones like this compound is through the direct chlorination of the parent ketone, 2-methylcyclohexanone. The reaction proceeds via an enol or enolate intermediate, with the regioselectivity being a critical consideration.

Causality of Synthesis: Direct chlorination of an unsymmetrical ketone such as 2-methylcyclohexanone can lead to a mixture of products.[3] Chlorination can occur at either the C2 or C6 position. The reaction conditions (acidic vs. basic) can influence the formation of the kinetic versus the thermodynamic enolate, thereby affecting the final product ratio. For instance, chlorination of 2-methylcyclohexanone with sulfuryl chloride is a known method for producing the 2-chloro-2-methyl isomer, highlighting the challenge in selectively targeting the C6 position.[3] A plausible approach for synthesizing the title compound involves direct chlorination followed by careful chromatographic separation of the resulting isomers.

Caption: Synthetic approach to this compound.

Experimental Protocol: Synthesis via Direct Chlorination

This protocol is a representative method adapted from general procedures for the chlorination of cyclic ketones.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 2-methylcyclohexanone (1.0 mole) in a suitable solvent like carbon tetrachloride or water.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Chlorination: Begin vigorous stirring and add the chlorinating agent (e.g., chlorine gas bubbled through the solution, or sulfuryl chloride added dropwise) over 1-2 hours. The reaction is exothermic and requires careful temperature control.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by washing the solution with water, followed by a saturated sodium bicarbonate solution to neutralize any acid.

-

Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether), dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude oil, containing a mixture of chlorinated isomers, must be purified using column chromatography on silica gel to isolate the desired this compound.

Chemical Reactivity and Synthetic Utility

The juxtaposition of the carbonyl group, the chlorine atom, and the methyl group dictates the reactivity of this compound, making it a versatile synthetic intermediate.

A. Dehydrohalogenation: This is a classic reaction for α-haloketones. Treatment with a base (e.g., collidine, lithium chloride in DMF) promotes the elimination of HCl to form α,β-unsaturated ketones.[3] This reaction is a reliable method to introduce unsaturation into the cyclic system, yielding 6-methyl-2-cyclohexen-1-one, another valuable synthetic building block.

B. Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C2 position, such as azides, amines, or thiols, which are pivotal in building molecular diversity for drug discovery programs.

C. Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester).[5][6] In this reaction, one of the adjacent carbon atoms migrates to the oxygen atom. The migratory aptitude of the substituted carbons (C2 vs. C6) is a key factor determining the regioselectivity of the ring expansion.[6]

Caption: Key reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not prominently documented, its value lies in its role as a versatile scaffold. Functionalized cyclohexanone rings are core structures in many biologically active molecules.

-

Scaffold for Synthesis: The compound provides two reactive centers—the ketone and the C-Cl bond. This allows for sequential or orthogonal chemical modifications to build complex molecular architectures.

-

Building Block for Heterocycles: It can serve as a precursor for synthesizing various heterocyclic compounds, which are of paramount importance in medicinal chemistry. For example, condensation reactions with hydrazines can yield hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[7]

-

Probing Structure-Activity Relationships (SAR): By using this compound as a starting point, chemists can generate a library of related molecules with diverse substitutions. These libraries are essential for screening and for developing an understanding of the structure-activity relationships that guide the optimization of lead compounds in drug development.[8]

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methyl group (doublet), the methine proton adjacent to the chlorine (doublet of doublets), and the diastereotopic methylene protons of the ring.

-

¹³C NMR: Will display distinct peaks for the carbonyl carbon (~200 ppm), the carbon bearing the chlorine, the carbon bearing the methyl group, and the other ring carbons. A reference to a ¹³C NMR spectrum for this compound exists in the literature.[2]

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a six-membered ring ketone will be observed around 1715-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Disposal

As a chlorinated organic compound and a ketone, this compound requires careful handling. While specific data for this exact compound is limited, information from related substances like 2-chlorocyclohexanone provides a strong basis for safety protocols.

Safety and Handling Protocol:

| Precaution Category | Guideline | Justification |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the potentially corrosive and irritating liquid.[9] |

| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] | The compound is likely combustible. Proper storage prevents ignition and degradation. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[10] | To mitigate immediate exposure effects. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10] | To prevent environmental contamination. |

References

- PubChem.this compound | C7H11ClO | CID 11073563.[Link]

- Organic Syntheses.2-Chloro-2-methylcyclohexanone and 2-Methyl-2-cyclohexenone.[Link]

- ChemSynthesis.this compound.[Link]

- Organic Syntheses.2-Chlorocyclohexanone.[Link]

- PubChem.Cyclohexanone, 2-chloro-2-methyl- | C7H11ClO | CID 139146.[Link]

- PubChem.2-Chloro-6-methylcyclohexene-1-carbaldehyde | C8H11ClO | CID 13096050.[Link]

- Homework.Study.com.How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?[Link]

- YouTube.2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid.[Link]

- YouTube.2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid. The major product...[Link]

- SpectraBase.2-Chloro-cyclohexanone - Optional[MS (GC)] - Spectrum.[Link]

- SpringerLink.

- National Center for Biotechnology Information.Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia.[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H11ClO | CID 11073563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Physical and chemical properties of 2-Chloro-6-methylcyclohexanone

An In-depth Technical Guide to 2-Chloro-6-methylcyclohexanone: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a bifunctional organic compound belonging to the class of α-haloketones. Its structure, featuring a chlorine atom on the carbon adjacent (alpha) to a carbonyl group within a substituted cyclohexane ring, makes it a valuable and highly reactive intermediate in organic synthesis. The inherent reactivity of α-haloketones stems from the presence of two electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1] This dual reactivity allows for a diverse array of chemical transformations, making these compounds powerful precursors for constructing complex molecular architectures, particularly heterocyclic systems and carbocyclic frameworks relevant to pharmaceutical and materials science.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. It delves into the compound's structural nuances, predicted spectroscopic signatures, characteristic reactivity, a plausible synthetic protocol, and essential safety considerations. The insights provided are grounded in the fundamental principles of physical organic chemistry and supported by established literature on related α-haloketone and cyclohexane systems.

Section 1: Chemical Identity and Structural Analysis

Proper identification and understanding of a molecule's structure are paramount for its effective use in research and synthesis.

Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-methylcyclohexan-1-one | [4] |

| CAS Number | 73193-05-2 | [4][5] |

| Molecular Formula | C₇H₁₁ClO | [4][5] |

| Molecular Weight | 146.61 g/mol | [4][5] |

| Canonical SMILES | CC1CCCC(C1=O)Cl | [4][5] |

| InChI Key | HAIHXZYHTQDIGZ-UHFFFAOYSA-N | [4][5] |

Stereochemistry and Conformational Analysis

This compound possesses two stereocenters (at C2 and C6), meaning it can exist as a mixture of diastereomers (cis and trans). The relationship between the chloro and methyl groups (whether they are on the same or opposite faces of the ring) dictates the specific diastereomer.

Furthermore, like other substituted cyclohexanes, each diastereomer exists as an equilibrium of two interconverting chair conformations.[6] The stability of these conformers is governed by the steric strain associated with axial versus equatorial substituent placement. Bulky substituents generally prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions.[7][8] However, in 2-halocyclohexanones, the conformational preference is also influenced by dipole-dipole interactions between the C=O and C-X bonds. For chlorine, the axial conformer can be surprisingly stable due to the minimization of dipolar repulsion that occurs when the chlorine is equatorial.[9][10] The equilibrium for the trans isomer is depicted below, where the conformer with the bulkier methyl group in the equatorial position is generally favored.

Caption: Primary sites for nucleophilic and basic attack on α-haloketones.

Key Reaction Classes

-

Nucleophilic Substitution (SN2): This is a hallmark reaction of α-haloketones. They react readily with a variety of soft and hard nucleophiles (e.g., I⁻, R₂NH, RS⁻, N₃⁻) to displace the chloride, forming a new carbon-nucleophile bond at the C2 position. [11]These reactions are generally fast and efficient. [3]

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the α'-proton (at C6) can occur, leading to the formation of an enolate. This enolate can then undergo intramolecular cyclization and rearrangement to yield a ring-contracted carboxylic acid derivative (a methyl-cyclopentane carboxylic acid derivative in this case). [3]

-

Heterocycle Synthesis: The bifunctional nature of this compound makes it an excellent precursor for heterocycles. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common motif in medicinal chemistry. [3]Similarly, it can participate in reactions like the Hantzsch pyrrole synthesis. [3]

-

Reductive Dehalogenation: The chlorine atom can be removed using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation, to yield 2-methylcyclohexanone. [3]

Section 5: Synthesis and Purification

The most direct route to this compound is the α-chlorination of 2-methylcyclohexanone. Direct chlorination can produce a mixture of regioisomers (2-chloro-2-methyl and 2-chloro-6-methyl). [12]Kinetically controlled enolate formation followed by trapping with an electrophilic chlorine source is a common strategy to achieve better regioselectivity.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Kinetic Enolate Chlorination

This protocol is a representative procedure adapted from standard methods for regioselective α-halogenation of unsymmetrical ketones.

Materials:

-

2-Methylcyclohexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen.

-

LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF, followed by freshly distilled diisopropylamine. Slowly add an equimolar amount of n-BuLi solution via the dropping funnel while maintaining the temperature below -70 °C. Stir for 30 minutes to form the lithium diisopropylamide (LDA) solution.

-

Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the kinetic lithium enolate. This step favors deprotonation at the less-substituted C6 position.

-

Chlorination: Add a solution of N-Chlorosuccinimide (1.1 equivalents) in anhydrous THF dropwise to the enolate solution, keeping the temperature at -78 °C. Stir for an additional 2-3 hours.

-

Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound regioisomer.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, the hazards can be inferred from the general class of α-haloketones and related chlorinated compounds. [13][14]

-

Toxicity and Irritation: α-Haloketones are lachrymators and are irritating to the skin, eyes, and respiratory system. They are potent alkylating agents and should be treated as toxic and potentially mutagenic. [15]* Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. [16]Avoid inhalation of vapors and direct contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. [15]* Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [13]

Section 7: Applications in Research and Development

The synthetic utility of this compound lies in its capacity to act as a versatile building block for more complex molecules.

-

Pharmaceutical Scaffolds: Its ability to participate in cyclization reactions makes it a valuable precursor for synthesizing substituted heterocyclic compounds like thiazoles, pyrroles, and benzofurans, which are privileged structures in medicinal chemistry. [2][3][17]* Covalent Inhibitors: As an electrophilic species, it has the potential to be incorporated into molecules designed as covalent inhibitors of enzymes. The α-haloketone moiety can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. [1]* Natural Product Synthesis: The compound can be used in multi-step syntheses of natural products that feature a substituted cyclohexanone ring or require a ring-contraction step via the Favorskii rearrangement.

References

- Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12374–12449. [Link]

- Wikipedia. (n.d.). α-Halo ketone. Wikipedia. [Link]

- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

- PubChem. (n.d.). This compound.

- Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

- ChemSynthesis. (2025). This compound.

- Organic Syntheses. (n.d.). 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE. Organic Syntheses. [Link]

- Abraham, R. J., et al. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Mehar Al Minnath (LetsLearnChem). (2020). Conformational analysis of cyclohexanone. YouTube. [Link]

- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St.

- Homework.Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?. Study.com. [Link]

- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

- Joshua Sturgell. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Patel, A. L., et al. (2020). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H11ClO | CID 11073563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-methylcyclohexanone

Abstract

2-Chloro-6-methylcyclohexanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical behavior, reactivity, and utility in complex molecular architectures are profoundly dictated by its intricate structural and stereochemical properties. This guide provides a comprehensive examination of the molecule, moving beyond a superficial overview to delve into the critical aspects of its stereoisomerism, conformational equilibria, and the direct influence of these factors on its synthesis and spectroscopic characterization. We will explore the mechanistic underpinnings of its formation and the analytical techniques used to validate its structure, offering field-proven insights for researchers, chemists, and professionals in drug development.

Fundamental Molecular Properties

This compound is a disubstituted cyclohexane derivative. Its core identity is defined by a six-membered carbon ring containing a ketone functional group, with a chlorine atom and a methyl group as substituents on the alpha carbons adjacent to the carbonyl.

Figure 1: 2D Structure of this compound.

The fundamental properties of the molecule are summarized below. These identifiers are crucial for substance registration, database searching, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-methylcyclohexan-1-one | [1] |

| CAS Number | 73193-05-2 | [2] |

| Molecular Formula | C₇H₁₁ClO | [1][2] |

| Molecular Weight | 146.61 g/mol | [1] |

| Canonical SMILES | CC1CCCC(C1=O)Cl | [1][2] |

| InChIKey | HAIHXZYHTQDIGZ-UHFFFAOYSA-N | [1][2] |

Table 1: Core Identifiers for this compound.

Stereochemistry and Conformational Analysis: The Heart of Reactivity

The functionality of this compound in a synthetic pathway is critically dependent on its three-dimensional structure. The presence of two stereocenters at the C2 and C6 positions gives rise to distinct stereoisomers, whose stability and reactivity are governed by the subtle interplay of steric and electronic effects within the cyclohexane chair conformation.

Diastereomers: Cis and Trans Isomers

With chiral centers at C2 (bearing the chlorine) and C6 (bearing the methyl group), the molecule can exist as two pairs of enantiomers, which are grouped into two diastereomeric forms:

-

cis-isomer: The chloro and methyl groups are on the same face of the ring. This corresponds to the (2R, 6S) and (2S, 6R) configurations.

-

trans-isomer: The chloro and methyl groups are on opposite faces of the ring. This corresponds to the (2R, 6R) and (2S, 6S) configurations.

These diastereomers are not mirror images and possess different physical properties and energies, leading to distinct chemical behaviors.[3]

Conformational Equilibria: An Energetic Perspective

Like most cyclohexane derivatives, this compound exists predominantly in a chair conformation to minimize angular and torsional strain.[4] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The distribution between these conformers is an equilibrium dictated by their relative stability.

For the trans-isomer: The two possible chair conformations are (diaxial) and (diequatorial).

-

Diequatorial Conformation: This is overwhelmingly the more stable form. Both the bulky methyl group and the chlorine atom avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring.[4]

-

Diaxial Conformation: This form is highly unstable due to severe steric hindrance between the axial methyl group and the axial hydrogens, as well as between the axial chlorine and the other axial hydrogens.

Figure 2: Conformational equilibrium for trans-2-chloro-6-methylcyclohexanone.

For the cis-isomer: The two chair conformations are (axial-chloro, equatorial-methyl) and (equatorial-chloro, axial-methyl).

-

The determination of the more stable conformer is less straightforward and depends on the balance of several factors. The equatorial position is generally favored to minimize steric bulk.[4] However, in α-haloketones, an axial conformation can be stabilized by favorable dipole-dipole interactions between the C-X and C=O bonds, an observation known as the α-halo ketone effect .[5][6]

-

NMR studies on 2-halocyclohexanones have shown that the energy difference between axial and equatorial conformers is smaller than expected, and in some solvents, the axial conformer can be significantly populated.[5][7] The presence of the methyl group further complicates this balance, but understanding this equilibrium is key to predicting reaction outcomes.

Figure 3: Conformational equilibrium for cis-2-chloro-6-methylcyclohexanone.

Synthesis and Mechanistic Insights

The primary and most reliable method for synthesizing this compound is through the direct α-chlorination of its precursor, 2-methylcyclohexanone. The choice of chlorinating agent and reaction conditions is critical for achieving good yield and selectivity, as competitive reactions can occur.[8]

Mechanism: Enolate-Mediated Electrophilic Chlorination

The reaction proceeds via an enol or enolate intermediate, which is nucleophilic and attacks an electrophilic chlorine source.

-

Enolate Formation: In the presence of an acid or base catalyst, 2-methylcyclohexanone tautomerizes to its more reactive enol form or is deprotonated to form an enolate. The formation of the enolate is a key step.[8][9]

-

Nucleophilic Attack: The π-bond of the enol/enolate attacks the electrophilic chlorine source (e.g., Cl₂, sulfuryl chloride).

-

Proton Transfer: A final deprotonation step regenerates the carbonyl group, yielding the final α-chlorinated product.

Direct chlorination of an unsymmetrical ketone like 2-methylcyclohexanone can lead to a mixture of products, including 2-chloro-2-methylcyclohexanone and this compound.[10] Reaction conditions can be optimized to favor the desired isomer.

Figure 4: Synthetic workflow for the α-chlorination of 2-methylcyclohexanone.

Experimental Protocol: Synthesis from 2-Methylcyclohexanone

The following protocol is adapted from established procedures for the α-chlorination of cyclic ketones, providing a robust and self-validating methodology.[10]

Materials:

-

2-Methylcyclohexanone (1.0 mole)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 moles)

-

Dry Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 2-methylcyclohexanone in the chosen dry solvent.

-

Addition of Chlorinating Agent: Cool the flask in a water bath. Add a solution of sulfuryl chloride in the same solvent dropwise from the funnel over 1 hour with continuous stirring. The reaction is slightly exothermic.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Aqueous Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash successively with water (2x), saturated sodium bicarbonate solution (2x, to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Note: The use of sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis as it is a liquid and easier to handle, providing a controlled source of electrophilic chlorine.[10] The aqueous workup is critical to remove acidic byproducts and unreacted reagents, preventing degradation of the product during purification.

Spectroscopic Characterization

Unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

| Technique | Expected Observation | Source(s) |

| IR Spec. | C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹. The exact frequency can be influenced by the conformation of the adjacent chlorine atom. An axial chlorine can slightly raise the frequency compared to an equatorial one. | [11] |

| C-Cl Stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹. | ||

| ¹³C NMR | Carbonyl Carbon (C1): A signal far downfield, typically > 200 ppm. | [1][12] |

| Alpha-Carbons (C2, C6): Signals in the range of 50-70 ppm, with the carbon bearing the chlorine (C2) being significantly downfield. | [1] | |

| ¹H NMR | Methine Proton (H2): The chemical shift and multiplicity of the proton at C2 are highly diagnostic of its conformation. An axial proton typically appears at a higher field (more shielded) than an equatorial one and exhibits large diaxial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. An equatorial proton shows smaller couplings. | [7] |

| Methyl Protons (H6): A doublet in the upfield region (around 1.0-1.2 ppm) due to coupling with the adjacent methine proton. | [13] |

Table 2: Key Spectroscopic Data for Structural Elucidation.

Applications in Synthesis and Drug Development

α-Haloketones like this compound are powerful synthetic intermediates due to the presence of multiple reactive sites. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions and can facilitate elimination reactions to form α,β-unsaturated ketones.[14]

-

Building Block for Heterocycles: It can be used as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Role in Medicinal Chemistry: Chlorine is a common element in pharmaceuticals, often used to enhance metabolic stability, improve membrane permeability, or modulate the electronic properties of a molecule to increase binding affinity to a biological target.[15] While not a drug itself, this compound represents a class of chlorinated building blocks that are instrumental in the discovery and development of new therapeutic agents.[15][16] Its defined stereochemistry makes it particularly valuable for asymmetric synthesis, where precise control over the 3D structure of the final drug molecule is paramount.

Conclusion

The molecular structure of this compound is a case study in the importance of stereochemical and conformational analysis. Its identity is not merely defined by its connectivity but by the dynamic equilibrium of its chair conformations and the spatial arrangement of its substituents. This structural nuance dictates the pathway of its synthesis, provides clear signatures in its spectroscopic analysis, and ultimately governs its reactivity as a valuable intermediate in organic synthesis and drug discovery. A thorough understanding of these principles is essential for any scientist seeking to effectively utilize this molecule in the construction of more complex chemical entities.

References

- PubChem (National Center for Biotechnology Information).this compound.[Link]

- Organic Syntheses.2-chlorocyclohexanone.[Link]

- Chemical Synthesis Database.this compound.[Link]

- Organic Syntheses.Cyclohexanone, 2-chloro-2-methyl-.[Link]

- RSC Publishing.

- PubChem (National Center for Biotechnology Information).Cyclohexanone, 2-chloro-2-methyl-.[Link]

- RSC Publishing.Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2.[Link]

- Quora.

- Homework.Study.com.How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?[Link]

- Journal of the American Chemical Society.Conformational Analysis. XI. The Conformers of 2-Chlorocyclohexanone.[Link]

- PubChem (National Center for Biotechnology Information).2-Chloro-6-methylcyclohexene-1-carbaldehyde.[Link]

- Human Metabolome Database.1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).[Link]

- Chemical Synthesis Database.2-benzyl-6-methylcyclohexanone.[Link]

- BYJU'S.NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.[Link]

- Google Patents.

- Pearson+.What products are formed when the following stereoisomer of 2-chl...[Link]

- Chemistry LibreTexts.3.

- YouTube.

- The Automated Topology Builder (ATB) and Repository.(2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray.[Link]

- Springer.

- PubMed Central (National Center for Biotechnology Information).Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

Sources

- 1. This compound | C7H11ClO | CID 11073563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. What products are formed when the following stereoisomer of 2-chl... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclohexanone, 2-chloro-2-methyl- | C7H11ClO | CID 139146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 14. byjus.com [byjus.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature and Chemical Properties of 2-Chloro-6-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the compound 2-Chloro-6-methylcyclohexanone, with a primary focus on the rigorous application of IUPAC nomenclature rules to define its structure, including its stereochemistry. Beyond nomenclature, this document delves into the compound's physicochemical properties, characteristic spectroscopic signatures, plausible synthetic routes, and fundamental reactivity. This guide is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering the foundational knowledge required for the accurate identification, synthesis, and application of this and structurally related α-haloketones.

Systematic IUPAC Nomenclature: A Step-by-Step Determination

The unequivocal naming of a chemical entity is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.[1][2] The naming of this compound, a chiral disubstituted cyclic ketone, requires a systematic approach that addresses the parent structure, substituent priority, and stereochemistry.

Identification of the Parent Structure

The core structure is a six-membered carbon ring containing a ketone functional group.

-

Parent Hydride: The six-membered ring is a cyclohexane.

-

Principal Functional Group: The presence of a carbonyl group (C=O) within the ring classifies the molecule as a ketone.[3]

-

Parent Name: According to IUPAC rules, the '-e' suffix of the alkane is replaced with '-one'. Therefore, the parent name is cyclohexanone .[4][5]

Numbering of the Ring and Locating Substituents

Proper numbering is critical to correctly assign substituent positions.

-

Priority of the Principal Functional Group: The carbonyl carbon of the ketone is assigned the highest priority and is designated as locant '1'.[4][5]

-

Numbering Direction: The ring is numbered to give the substituents the lowest possible locants. For this molecule, the substituents are a chloro group (-Cl) and a methyl group (-CH₃).

-

Numbering clockwise from C1 gives the substituents positions 2 (Chloro) and 6 (Methyl).

-

Numbering counter-clockwise from C1 gives the substituents positions 6 (Chloro) and 2 (Methyl).

-

-

Alphabetical Precedence: When both numbering directions result in the same set of locants (2,6), alphabetical order of the substituents determines the numbering. "Chloro" comes before "methyl". Therefore, the chloro group is assigned the lower number.

-

Final Locants: The chloro group is at position 2, and the methyl group is at position 6.

Assembling the Achiral Name

Combining the elements yields the base name, disregarding stereochemistry for the moment.

-

The substituents are listed alphabetically: 2-Chloro-6-methyl .

-

This is prefixed to the parent name: This compound . The "-1-" for the ketone is omitted as it is implicitly understood to be at the first position in a cyclic ketone.[5]

Caption: Workflow for determining the IUPAC name of this compound.

Stereochemistry: Defining the 3D Arrangement

The carbons at positions 2 and 6 are both chiral centers (stereocenters), as each is bonded to four different groups. This gives rise to stereoisomers. The absolute configuration at each chiral center is assigned as R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

Cahn-Ingold-Prelog Priority Rules:

-

Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number receives higher priority.[6][8]

-

If there is a tie, move to the next atoms along each chain until a point of difference is found.[6]

-

Orient the molecule so the lowest priority group (4) points away from the viewer.

-

Trace the path from priority 1 → 2 → 3. A clockwise path is designated R, and a counter-clockwise path is S.[9]

Stereoisomers of this compound: The molecule has two chiral centers, leading to 2² = 4 possible stereoisomers:

-

(2R,6R)-2-Chloro-6-methylcyclohexanone

-

(2S,6S)-2-Chloro-6-methylcyclohexanone

-

(2R,6S)-2-Chloro-6-methylcyclohexanone

-

(2S,6R)-2-Chloro-6-methylcyclohexanone

These isomers exist as two pairs of enantiomers. The relationship between non-enantiomeric pairs (e.g., (2R,6R) and (2R,6S)) is diastereomeric.

The relative stereochemistry can also be described using cis and trans notation, which indicates whether the substituents are on the same side (cis) or opposite sides (trans) of the ring's plane.

-

trans isomers: (2R,6R) and (2S,6S)

-

cis isomers: (2R,6S) and (2S,6R)

A complete IUPAC name for a specific stereoisomer must include the R/S descriptors, for example, (cis)-(2R,6S)-2-Chloro-6-methylcyclohexanone .

Caption: Logic for assigning R/S configuration at a chiral center using CIP rules.

Physicochemical and Spectroscopic Properties

While specific experimental data for all isomers of this compound are not widely published, its properties can be predicted based on its structure and data from analogous compounds like 2-chlorocyclohexanone and 2-methylcyclohexanone.[10][11][12]

| Property | Predicted Value / Characteristic | Rationale / Notes |

| Molecular Formula | C₇H₁₁ClO | - |

| Molecular Weight | 146.61 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | Typical for small halogenated ketones. |

| Boiling Point | ~180-200 °C (estimated) | Higher than cyclohexanone due to increased molecular weight and dipole moment. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The polar carbonyl and C-Cl bond offer some water solubility, but the hydrocarbon body dominates. |

Spectroscopic Characterization

Spectroscopy is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹ , characteristic of the C=O stretch in a six-membered cyclic ketone.[13]

-

C-H stretching vibrations from the alkyl portions will appear around 2850-3000 cm⁻¹ .

-

The C-Cl stretch typically appears in the fingerprint region, around 600-800 cm⁻¹ .

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to the number of protons and diastereotopicity. Key signals include:

-

A doublet for the -CH₃ group around δ 1.0-1.3 ppm .[14]

-

A multiplet for the proton at C2 (α to chlorine and the carbonyl) shifted downfield to δ 4.0-4.5 ppm .

-

A multiplet for the proton at C6 (α to the methyl group and the carbonyl) around δ 2.5-3.0 ppm .

-

The remaining ring protons (-CH₂-) will appear as complex multiplets between δ 1.5-2.5 ppm .[13][15]

-

-

¹³C NMR:

-

The carbonyl carbon (C1) will be the most downfield signal, expected around δ 200-210 ppm .[13]

-

The carbon bearing the chlorine (C2) will be in the δ 60-70 ppm range.

-

The carbon bearing the methyl group (C6) will be around δ 45-55 ppm .

-

The methyl carbon will be the most upfield signal, around δ 15-20 ppm .

-

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will appear at m/z 146.

-

A characteristic isotopic pattern will be observed for the M+2 peak at m/z 148, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangements.

-

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound typically involves the α-halogenation of the corresponding ketone, 2-methylcyclohexanone. Direct chlorination can be non-selective.[16] A common and effective method is the reaction of the enolate or enol ether of 2-methylcyclohexanone with a chlorinating agent.

Protocol: Synthesis via Enolate Chlorination

-

Enolate Formation: Dissolve 2-methylcyclohexanone (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to generate the thermodynamically favored enolate.

-

Chlorination: After stirring for 30 minutes, add a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) (1.1 eq), in THF.

-

Quenching and Workup: Allow the reaction to warm to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Core Reactivity

As an α-haloketone, the compound exhibits bifunctional electrophilic character, with reactive sites at both the carbonyl carbon and the α-carbon bearing the halogen.[17][18][19]

-

Nucleophilic Substitution (Sₙ2): The α-carbon is highly activated towards Sₙ2 attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group.[17][20] This makes it a valuable precursor for synthesizing various α-substituted cyclohexanones.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement.[18] This involves the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative (often an ester if an alkoxide base is used).

-

Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol, reductive amination, and Wittig olefination, although the presence of the α-chloro substituent can influence reactivity and lead to side reactions.

Caption: Major reaction pathways for α-haloketones like this compound.

Conclusion

The systematic name for this compound is derived through a hierarchical application of IUPAC rules, giving precedence to the ketone functional group and using alphabetical order to resolve numbering ambiguities. The presence of two chiral centers necessitates the use of stereochemical descriptors (R/S, cis/trans) for the unambiguous identification of a specific isomer. This compound's value in synthetic chemistry stems from its nature as an α-haloketone, providing two distinct electrophilic sites that enable a variety of transformations, most notably nucleophilic substitutions at the α-carbon and base-induced rearrangements. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective use in research and development.

References

- Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL:[Link]

- Title: Priority Rules Source: University of Calgary URL:[Link]

- Title: Cahn–Ingold–Prelog priority rules Source: Academic Acceler

- Title: Cahn Ingold Prelog Priority Rules & Examples Source: Study.com URL:[Link]

- Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Institutes of Health (NIH) URL:[Link]

- Title: α-Halo ketone Source: Wikipedia URL:[Link]

- Title: Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules Source: Master Organic Chemistry URL:[Link]

- Title: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution Source: JoVE URL:[Link]

- Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL:[Link]

- Title: this compound | C7H11ClO Source: PubChem URL:[Link]

- Title: Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.

- Title: 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE Source: Organic Syntheses URL:[Link]

- Title: this compound - Chemical Synthesis Database Source: Chemical Synthesis D

- Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry D

- Title: How to name organic compounds using the IUPAC rules Source: University of Wisconsin-Pl

- Title: IUPAC Nomenclature of Cyclic Ketones Source: YouTube URL:[Link]

- Title: Cyclohexanone, 2-chloro-2-methyl- | C7H11ClO Source: PubChem URL:[Link]

- Title: 12.2: Spectroscopic Properties of Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

- Title: Organic Chemistry - Spectroscopy - Cyclohexanone Source: YouTube URL:[Link]

- Title: How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? Source: Homework.Study.com URL:[Link]

- Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Royal Society of Chemistry URL:[Link]

- Title: IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds Source: Brilliant.org URL:[Link]

- Title: Table of Functional Group Priorities for Nomenclature Source: Master Organic Chemistry URL:[Link]

- Title: 2-Chlorocyclohexanone | C6H9ClO Source: PubChem URL:[Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. study.com [study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound | C7H11ClO | CID 11073563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Chlorocyclohexanone | C6H9ClO | CID 13203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

An In-depth Technical Guide to the Stereoisomers of 2-Chloro-6-methylcyclohexanone

Abstract

2-Chloro-6-methylcyclohexanone is a chiral molecule of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. The presence of two stereocenters at the C2 and C6 positions gives rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This guide provides a comprehensive technical overview of these stereoisomers, covering their synthesis, separation, characterization, and conformational analysis. We delve into the causality behind experimental choices in stereoselective synthesis and the self-validating systems of analytical protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important synthetic intermediate.

Introduction to the Stereochemical Complexity

This compound possesses two chiral centers, leading to the existence of two pairs of enantiomers. The (2R,6R) and (2S,6S) isomers constitute one enantiomeric pair, while the (2R,6S) and (2S,6R) isomers form the other. These two pairs are diastereomers of each other. Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques such as chromatography.[1][2] Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.[1]

The spatial arrangement of the chloro and methyl substituents on the cyclohexane ring dictates the molecule's reactivity and its utility in asymmetric synthesis.[3] Controlling the stereochemistry at these centers is therefore of paramount importance in synthetic applications.

Synthesis of this compound Stereoisomers

The synthesis of this compound typically involves the chlorination of 2-methylcyclohexanone. This reaction can proceed via different mechanisms, leading to a mixture of diastereomers.

Diastereoselective Synthesis

Achieving diastereoselectivity in the synthesis of this compound often relies on controlling the enolate formation of 2-methylcyclohexanone and its subsequent reaction with a chlorinating agent. The relative stereochemistry of the final product is influenced by the reaction conditions.

A general protocol for the synthesis of a mixture of stereoisomers is as follows:

Protocol: Synthesis of this compound

-

Enolate Formation: Dissolve 2-methylcyclohexanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.

-

Chlorination: Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the enolate solution.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, can be purified by column chromatography.

The diastereomeric ratio of the product is highly dependent on the steric hindrance of the enolate and the approach of the electrophile.

Asymmetric Synthesis

The asymmetric synthesis of specific enantiomers of this compound is a more complex challenge.[4] It often involves the use of chiral auxiliaries or catalysts to control the absolute stereochemistry of the newly formed stereocenter.[3][5] While a detailed exploration of all asymmetric strategies is beyond the scope of this guide, one common approach involves the asymmetric alkylation of a cyclohexanone derivative, followed by chlorination.[6]

Separation of Stereoisomers

Given that the synthesis often yields a mixture of stereoisomers, their separation is a critical step for obtaining stereochemically pure compounds.

Separation of Diastereomers

Diastereomers can be separated by conventional chromatographic techniques due to their different physical properties.

-

Column Chromatography: Silica gel column chromatography is a standard method for separating the cis and trans diastereomers of this compound. The choice of eluent system is crucial for achieving good resolution.

-

Gas Chromatography (GC): GC can also be employed for the separation of diastereomers, particularly on a preparative scale for volatile compounds.[7] The choice of the stationary phase is critical for effective separation.[7]

Resolution of Enantiomers

The separation of enantiomers, a process known as resolution, requires a chiral environment.[1][8]

-

Chiral Chromatography: This is a powerful technique for separating enantiomers.[9][10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][10] High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale enantiomeric separation.[8]

-

Diastereomeric Derivatization: Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers.[9][11] These diastereomers can then be separated by standard chromatography or crystallization.[1][11] Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.[12]

Spectroscopic Characterization

The structural elucidation and differentiation of the stereoisomers of this compound rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the stereochemistry of these isomers.[2]

-

¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles and thus the relative stereochemistry (cis or trans). In diastereomers, the chemical shifts of corresponding protons will differ.[13] For enantiomers, the ¹H NMR spectra are identical in an achiral solvent. However, in the presence of a chiral solvating agent or after derivatization with a chiral reagent, the spectra of enantiomers can be distinguished.[9][14]

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C6, will also differ between diastereomers.

Table 1: Representative Spectroscopic Data for Cyclohexanone Derivatives

| Spectroscopic Technique | 2-Methylcyclohexanone | 3-Methylcyclohexanone | 4-Methylcyclohexanone |

| ¹H NMR (CDCl₃, ppm) | ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons) | ~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons) | ~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons) |

| ¹³C NMR (CDCl₃, ppm) | ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O) | ~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O) | ~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O) |

| IR (liquid film, cm⁻¹) | ~1715 (C=O stretch) | ~1715 (C=O stretch) | ~1715 (C=O stretch) |

| Mass Spec. (m/z) | 112 (M⁺), 97, 84, 69, 55 | 112 (M⁺), 97, 84, 69, 56 | 112 (M⁺), 97, 84, 69, 55 |

Note: This table provides general data for methylcyclohexanone isomers to illustrate the principles of spectroscopic differentiation. Specific data for this compound stereoisomers would need to be experimentally determined.[15]

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous determination of the absolute and relative stereochemistry.[16][17][18] This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms.[18]

Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents (chloro and methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.

NMR studies on 2-halocyclohexanones have shown that the conformer with the α-halogen in an axial position can be the major conformer or of similar energy to the one with an equatorial halogen.[19][20] This is in contrast to what would be predicted based solely on steric hindrance.

Diagram: Chair Conformations of a 2,6-disubstituted Cyclohexanone

Caption: Chair conformers of a 2,6-disubstituted cyclohexanone.

The conformational equilibrium can be influenced by the solvent polarity.[19] Understanding the preferred conformation is crucial as it dictates the reactivity of the molecule in subsequent synthetic steps. For instance, in elimination reactions, a diaxial arrangement of the leaving group and a β-hydrogen is often preferred.[21]

Applications in Organic Synthesis

The stereoisomers of this compound are valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals.[3] The ability to selectively introduce functionality at the C2 and C6 positions with defined stereochemistry makes them powerful building blocks.

Diagram: Synthetic Utility Workflow

Caption: Synthetic transformations of this compound.

Conclusion